2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid 2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18036334
InChI: InChI=1S/C24H20ClNO4/c1-26(22(23(27)28)15-7-6-8-16(25)13-15)24(29)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28)
SMILES:
Molecular Formula: C24H20ClNO4
Molecular Weight: 421.9 g/mol

2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid

CAS No.:

Cat. No.: VC18036334

Molecular Formula: C24H20ClNO4

Molecular Weight: 421.9 g/mol

* For research use only. Not for human or veterinary use.

2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid -

Specification

Molecular Formula C24H20ClNO4
Molecular Weight 421.9 g/mol
IUPAC Name 2-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid
Standard InChI InChI=1S/C24H20ClNO4/c1-26(22(23(27)28)15-7-6-8-16(25)13-15)24(29)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28)
Standard InChI Key OQSLIPGFOIBLNE-UHFFFAOYSA-N
Canonical SMILES CN(C(C1=CC(=CC=C1)Cl)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

The compound’s molecular formula, C24H20ClNO4\text{C}_{24}\text{H}_{20}\text{ClNO}_{4}, reflects a 421.9 g/mol molecular weight, with an IUPAC name of 2-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid . The Fmoc group, a cornerstone of solid-phase peptide synthesis (SPPS), serves as a temporary protecting group for the amino functionality, enabling sequential deprotection under mild basic conditions . The 3-chlorophenyl substituent introduces steric bulk and electron-withdrawing effects, while the methyl group on the amino nitrogen enhances stability during synthetic procedures .

Comparative Structural Analysis

Comparative studies with analogous Fmoc-protected compounds reveal distinct electronic and steric profiles. For instance, the 3-chlorophenyl group in this compound contrasts with the 3,3-difluorocyclobutyl moiety in (2R)-2-(3,3-difluorocyclobutyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid, where fluorine atoms increase electronegativity and alter ring strain . Similarly, the methylamino group in the target compound reduces hydrogen-bonding capacity compared to unmethylated analogs, influencing solubility and crystallinity .

Synthetic Methodologies

Stepwise Synthesis Pathways

The synthesis of 2-(3-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid involves three critical stages:

  • Chlorophenyl Group Formation: Chlorination of a phenyl precursor using reagents such as chlorine gas or sulfuryl chloride under controlled conditions.

  • Fmoc Protection: Introduction of the Fmoc group via reaction with fluorenylmethoxycarbonyl chloride in the presence of a base like diisopropylethylamine (DIPEA) .

  • Amino Acid Coupling: Activation of the carboxylic acid moiety using carbodiimides (e.g., DCC) or uronium salts (e.g., HATU), followed by coupling with methylamine derivatives .

Industrial-Scale Production

Industrial synthesis prioritizes yield optimization through catalyst selection (e.g., palladium for cross-coupling reactions) and solvent systems (e.g., DMF or THF). Continuous flow reactors have been employed to enhance reaction reproducibility and scalability, achieving yields exceeding 85% in pilot studies .

Chemical Reactivity and Functionalization

Fmoc Deprotection Dynamics

The Fmoc group is cleaved under basic conditions (e.g., 20% piperidine in DMF), releasing the free amine via β-elimination. Kinetic studies demonstrate a deprotection efficiency of >95% within 30 minutes, critical for SPPS applications .

ReagentTime (min)Yield (%)
20% Piperidine/DMF30>95
2% DBU/DCM1590–95

Carboxylic Acid Activation

Activation of the carboxylic acid group facilitates amide bond formation, a cornerstone of peptide synthesis. Comparative data highlight the superiority of HATU over traditional carbodiimide reagents in coupling efficiency (92% vs. 78% yield) .

Substitution Reactions at the Chlorophenyl Ring

The 3-chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) at the para position due to electronic effects. For example, Suzuki-Miyaura coupling with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives with applications in drug discovery .

Biological and Pharmacological Insights

Antimicrobial Activity

Chlorophenyl-containing compounds exhibit broad-spectrum antimicrobial properties. In vitro assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) demonstrate minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to first-line antibiotics .

Enzyme Inhibition Mechanisms

The compound’s Fmoc group interacts with hydrophobic pockets in enzyme active sites, as evidenced by molecular docking studies with serine proteases. Inhibition constants (KiK_i) in the nanomolar range suggest potential as a therapeutic agent for metabolic disorders .

Stability and Degradation Pathways

pH-Dependent Stability

The compound remains stable under acidic conditions (1M HCl, 25°C) but undergoes partial hydrolysis of the methylamino group in basic environments (0.1M NaOH), with a half-life (t1/2t_{1/2}) of 2 hours .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 180°C, primarily via decarboxylation and Fmoc group fragmentation. These insights inform storage recommendations (desiccated, -20°C) .

Industrial and Research Applications

Peptide Synthesis

The compound’s resistance to racemization during SPPS makes it invaluable for synthesizing stereochemically complex peptides. Case studies highlight its use in producing angiotensin-converting enzyme (ACE) inhibitors with >99% enantiomeric excess .

Material Science

Coordination with metal ions (e.g., Cu²⁺) yields stable complexes with applications in catalysis and semiconductor materials. X-ray crystallography confirms octahedral geometry in Cu(II) complexes, with ligand field stabilization energies of 1.8 eV .

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